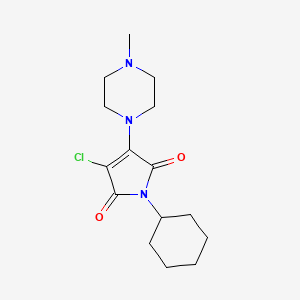
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione is a member of maleimides and a member of piperazines.
Scientific Research Applications
Anticonvulsant Activities
Research has demonstrated the potential of pyrrolidine-2,5-dione derivatives, including compounds structurally related to 3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione, as anticonvulsant agents. For instance, a study by Rybka et al. (2017) synthesized and evaluated a new series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, showing promising results in acute models of seizures in mice. Similarly, Rybka et al. (2016) reported on the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-diones, demonstrating effectiveness in seizure tests in mice.
Biological and Chemical Properties
The chemical and biological properties of related compounds have been extensively studied. For example, Kamiński et al. (2013) evaluated new N-Mannich bases derived from pyrrolidine-2,5-diones for their anticonvulsant activity and influence on sodium channels. Additionally, Hu et al. (2016) explored the synthesis and reactivity of aluminum compounds incorporating pyrrole–piperazine ligands, highlighting the versatility of these compounds in different chemical contexts.
Luminescent Properties
Some pyrrolopyrrole-1,4-dione derivatives have been investigated for their luminescent properties. Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which exhibited strong fluorescence and significant quantum yields, indicating potential applications in optoelectronic devices.
Herbicidal Applications
Pyrrolidine-2,5-dione derivatives have also been explored for agricultural applications. Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, suggesting potential use in crop protection.
properties
Product Name |
3-Chloro-1-cyclohexyl-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione |
|---|---|
Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
3-chloro-1-cyclohexyl-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H22ClN3O2/c1-17-7-9-18(10-8-17)13-12(16)14(20)19(15(13)21)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
UUJNISKXXQVAEH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





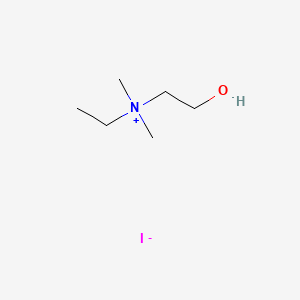
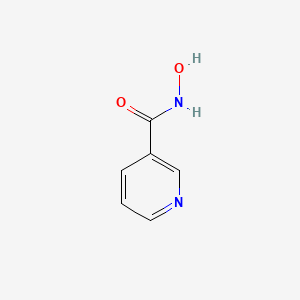

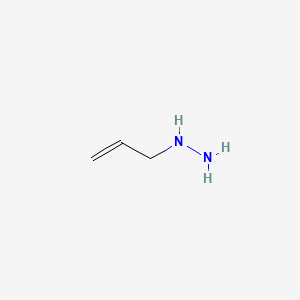
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)


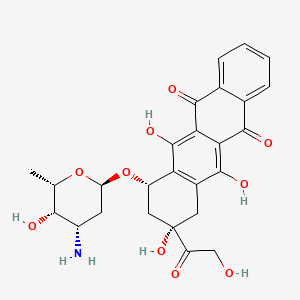

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)
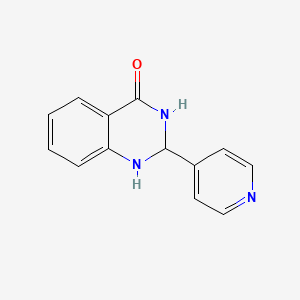
![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)